molecular formula C22H16Cl3N3S B15088156 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole CAS No. 476485-86-6

3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole

Cat. No.: B15088156
CAS No.: 476485-86-6
M. Wt: 460.8 g/mol
InChI Key: HLAYLJOVVBXCGV-UHFFFAOYSA-N
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Description

The compound 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole (molecular formula: C₂₂H₁₅Cl₃N₄S) is a 1,2,4-triazole derivative featuring:

  • A 4-chlorophenyl group at position 2.
  • A p-tolyl group (4-methylphenyl) at position 3.
  • A (2,6-dichlorobenzyl)thio substituent at position 5.

This structural arrangement confers unique electronic and steric properties, making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .

Properties

CAS No.

476485-86-6

Molecular Formula

C22H16Cl3N3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16Cl3N3S/c1-14-5-11-17(12-6-14)28-21(15-7-9-16(23)10-8-15)26-27-22(28)29-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3

InChI Key

HLAYLJOVVBXCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated phenyl and benzyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, thioethers, and chlorinated aromatic compounds. Reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorinated groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties imparted by the triazole and chlorinated groups.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes. Detailed studies on the compound’s mechanism of action can provide valuable insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Thioether Group)

The 2,6-dichlorobenzylthio group distinguishes the target compound from analogs with alternative aryl/alkylthio substituents. Key comparisons include:

Compound Position 5 Substituent Key Differences Properties/Activities Reference
Target (2,6-Dichlorobenzyl)thio High lipophilicity, steric bulk Potential enhanced membrane permeability
3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole (2-Chlorobenzyl)thio Reduced steric hindrance (single Cl at benzyl) Lower rigidity; may affect binding interactions
3-((3-Trifluoromethylbenzyl)sulfanyl)-4-(p-tolyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole (3-Trifluoromethylbenzyl)sulfanyl Strong electron-withdrawing CF₃ group Increased metabolic stability; altered electronic profile
3-(4-Chloro-benzylthio)-4-(3-methoxyphenyl)-5-(4-methylsulfonyl)-4H-1,2,4-triazole (4-Chlorobenzyl)thio Para-Cl vs. ortho-Cl; sulfonyl group at position 5 Lower yield (38%); distinct reactivity

Key Insights :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce nucleophilic reactivity at the triazole core .

Substituent Variations at Position 4 (Aryl Group)

The p-tolyl group (4-methylphenyl) at position 4 contrasts with other aryl substituents:

Compound Position 4 Substituent Key Differences Properties/Activities Reference
Target p-Tolyl (4-methylphenyl) Moderate electron-donating effect Balances lipophilicity and solubility
4-{4-(4-Chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine Pyridyl Polar, aromatic N-atom Higher solubility; potential for hydrogen bonding
4-(3-Methoxyphenyl)-5-(4-methylsulfonyl)-4H-1,2,4-triazole 3-Methoxyphenyl Electron-donating methoxy group Altered electronic density; possible metabolic oxidation

Key Insights :

  • Solubility : Pyridyl substituents enhance aqueous solubility compared to p-tolyl .
  • Metabolic Stability : Methoxy groups may increase susceptibility to oxidative metabolism .

Structural Characterization

  • Spectroscopy : IR and ¹H-NMR (e.g., NH stretch at ~3314 cm⁻¹, aromatic protons at δ 7.57–8.87 ppm) are standard for triazoles () .
  • Crystallography : X-ray studies () revealed planar conformations and intermolecular interactions (e.g., hydrogen bonds), critical for rational drug design .

Biological Activity

The compound 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a member of the triazole family, which has gained attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H14Cl3N3SC_{21}H_{14}Cl_3N_3S, and it features a triazole ring substituted with chlorophenyl and dichlorobenzyl groups. The presence of these functional groups is crucial for its biological efficacy.

PropertyValue
Molecular Weight446.78 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Crystallographic DataMonoclinic, P21/cP2_1/c

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains.

  • Antibacterial Activity : Studies have demonstrated that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound have displayed remarkable selectivity against Bacillus subtilis , even those resistant to traditional antibiotics .
  • Antifungal Activity : Triazoles are also known for their antifungal properties. Compounds within this class have been used to treat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The presence of specific substituents on the triazole ring can enhance its efficacy against cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting cellular signaling pathways .
  • Case Studies : In vitro studies have shown that compounds with similar structures exhibit dual anticancer activity by targeting multiple pathways involved in tumor growth .

Antioxidant Activity

Triazoles are also noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.

  • Mechanism : The antioxidant activity is attributed to the ability of the triazole ring to donate electrons and stabilize free radicals .

Research Findings

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. The results indicated that specific structural modifications significantly enhanced their antimicrobial and anticancer activities .
  • Comparative Analysis : A comparative analysis of different triazole derivatives showed that those containing halogen substituents exhibited superior antibacterial properties compared to their non-halogenated counterparts .
  • In Vivo Studies : Animal model studies demonstrated that certain triazole derivatives could effectively reduce tumor size while exhibiting minimal toxicity to normal cells .

Table 2: Summary of Biological Activities

Activity TypeEfficacy LevelNotes
AntibacterialHighEffective against resistant strains
AntifungalModerateInhibits ergosterol synthesis
AnticancerHighInduces apoptosis in cancer cells
AntioxidantSignificantScavenges free radicals

Q & A

Q. Basic Characterization Techniques

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identifies functional groups (e.g., C–S stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
    • ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and thioether linkages (δ 4.1–4.3 ppm) .
  • X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., dihedral angles between aromatic rings) .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced Optimization Strategies

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous alternatives (e.g., K₂CO₃) to enhance thioether bond formation .
  • Solvent Selection : Compare polar aprotic solvents (DMF, PEG-400) for solubility and reaction rate .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield, as demonstrated for analogous triazoles .

How to resolve contradictions between spectral data and expected structures?

Q. Advanced Data Analysis

  • Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • Single-Crystal XRD : Use X-ray diffraction to resolve ambiguities in regiochemistry (e.g., triazole substitution patterns) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 at B3LYP/6-31G* level) .

What computational methods predict the compound’s biological activity?

Q. Advanced Computational Approaches

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Prioritize compounds with binding energies < −8 kcal/mol .
  • ADME Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .

How do structural modifications influence physicochemical and biological properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase lipophilicity (logP +0.5–1.0) and enhance membrane permeability .
    • Bulkier Groups (e.g., 2,6-dichlorobenzyl): Steric hindrance may reduce binding affinity to target enzymes .
  • Biological Testing : Compare MIC values against Candida albicans for analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .

Can alternative synthesis methods reduce environmental impact?

Q. Advanced Green Chemistry

  • Microwave Synthesis : Achieve 85% yield in 30 minutes vs. 6 hours under conventional heating, minimizing solvent waste .
  • Catalyst Recycling : Reuse Bleaching Earth Clay for up to 3 cycles without significant loss in activity .

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